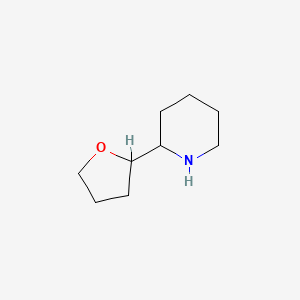

2-(Tetrahydrofuran-2-yl)piperidine

Description

The field of medicinal chemistry and organic synthesis is perpetually in search of novel molecular scaffolds that can serve as the foundation for new therapeutic agents and materials. The compound 2-(Tetrahydrofuran-2-yl)piperidine, with its distinct fusion of two well-established heterocyclic rings, presents an intriguing subject for exploration. Its chemical identity is rooted in the amalgamation of a six-membered nitrogen-containing piperidine (B6355638) ring and a five-membered oxygen-containing tetrahydrofuran (B95107) ring.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₇NO |

| Molecular Weight | 155.24 g/mol |

| CAS Number | 383128-88-9 |

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. acs.orgnih.gov It is a six-membered heterocycle containing a nitrogen atom, and its derivatives are found in over twenty classes of drugs, including analgesics, antipsychotics, and anticancer agents. researchgate.net The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets, making it a privileged structure in drug discovery. acs.org For instance, the piperidine motif is a core component of drugs like the acute myeloid leukemia treatment, glasdegib, and the serine protease factor B inhibitor, LNP023. acs.org In synthetic chemistry, piperidine and its derivatives are widely used as bases and as building blocks for more complex molecules. nih.gov

Similarly, the tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a fundamental structural unit in many natural products and biologically active compounds. nih.gov Its presence is crucial for the activity of a number of HIV protease inhibitors, where the oxygen atom of the THF ring often participates in critical hydrogen bonding interactions within the enzyme's active site. diva-portal.org Beyond its role as a bioactive component, THF is a versatile and widely used solvent in organic synthesis due to its polarity and ability to dissolve a broad range of compounds. nih.gov The synthesis of substituted tetrahydrofurans is an active area of research, with numerous methods developed to control the stereochemistry of these rings. youtube.comnih.gov

The combination of these two heterocyclic systems into a single molecule, as seen in this compound, suggests a scaffold with the potential for rich and diverse biological activity, leveraging the established pharmacophoric features of both the piperidine and tetrahydrofuran moieties.

The synthesis of molecules containing linked heterocyclic systems like this compound is a key focus of advanced organic synthesis. While specific, high-yielding methods for the direct synthesis of this compound are not extensively detailed in the literature, the construction of this compound can be envisioned through established synthetic strategies.

The creation of the bond between the two heterocyclic rings is a central challenge. General approaches to the synthesis of 2-substituted piperidines often involve the hydrogenation of corresponding pyridine (B92270) precursors, the cyclization of amino-aldehydes or amino-ketones, or the addition of organometallic reagents to imines or their derivatives. For instance, the addition of a tetrahydrofuranyl-based organometallic reagent to a suitable piperidine-derived electrophile, or vice-versa, could be a plausible route.

Furthermore, multicomponent reactions, which allow for the formation of several bonds in a single operation, are increasingly employed for the efficient synthesis of complex heterocyclic structures. diva-portal.org A diversity-oriented synthesis approach could also be employed to generate a library of related compounds with various substituents on either ring, allowing for the exploration of structure-activity relationships. diva-portal.org The synthesis of substituted piperidines and tetrahydrofurans often requires careful control of stereochemistry, and various stereoselective methods have been developed for this purpose. youtube.comnih.gov

While dedicated research on this compound is limited, the academic and industrial interest in closely related structures highlights the potential research trajectories for this compound. A notable example is the development of (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones as selective inhibitors of Activated Cdc42-associated kinase 1 (ACK1). These compounds have shown promise in overcoming acquired resistance to certain cancer therapies. The presence of the tetrahydrofuran moiety in these inhibitors is critical for their potent activity, demonstrating the value of this heterocycle in designing targeted therapeutics.

The structural similarity between these ACK1 inhibitors and this compound suggests that the latter could serve as a valuable building block or scaffold in medicinal chemistry. Research in this area would likely focus on the synthesis of derivatives of this compound and the evaluation of their biological activity against various targets, particularly protein kinases. The ability to functionalize both the piperidine and tetrahydrofuran rings would allow for the creation of a diverse library of compounds for screening in drug discovery programs. acs.org

The academic relevance of this compound lies in its potential as a novel scaffold that combines the favorable properties of two well-established pharmacophores. Future research could explore its use in the development of new catalysts, chiral ligands for asymmetric synthesis, or as a molecular probe to investigate biological processes. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(oxolan-2-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-6-10-8(4-1)9-5-3-7-11-9/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJAGHHVZXCREQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2CCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Tetrahydrofuran 2 Yl Piperidine and Analogous Ring Systems

Stereoselective and Enantioselective Approaches

The creation of specific stereoisomers of 2-(tetrahydrofuran-2-yl)piperidine and related structures necessitates methods that can selectively generate chiral centers. These approaches can be broadly categorized into asymmetric catalysis, the use of chiral auxiliaries, and strategies involving transformations of existing chiral molecules.

Asymmetric Catalysis for Piperidine (B6355638) Ring Formation

Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of piperidine rings, offering routes that are often more efficient than classical resolutions or stoichiometric chiral reagents. This is achieved by employing a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a vital strategy for constructing chiral piperidines. For instance, an organocatalytic desymmetrizing intramolecular aza-Michael reaction has been developed to synthesize 2,5,5-trisubstituted piperidines with high enantioselectivity. rsc.org This approach can create piperidines bearing a quaternary stereocenter, a challenging structural motif to assemble. rsc.org Another strategy involves the organocatalyzed condensation of aldehydes with β-amino ketone derivatives, which are formed from chiral N-tert-butanesulfinyl imines, to yield cis-2,6-disubstituted piperidin-4-ones. acs.org Furthermore, the combination of a quinoline-based organocatalyst with an acid co-catalyst has been shown to produce enantiomerically enriched 2,5- and 2,6-disubstituted piperidines through intramolecular aza-Michael reactions of N-tethered alkenes. nih.gov

Transition metals, particularly palladium and gold, are frequently employed to catalyze key ring-forming reactions in the synthesis of piperidine derivatives. researchgate.netmdpi.com These methods often involve the intramolecular cyclization of a linear precursor, where the metal catalyst and a chiral ligand orchestrate the stereochemical outcome.

Palladium-catalyzed aza-Heck Cyclization: The intramolecular aza-Heck reaction is a powerful method for constructing nitrogen-containing rings. researchgate.netdntb.gov.ua In this reaction, a palladium catalyst facilitates the cyclization of an unsaturated amine derivative. Enantioselective versions of this reaction, typically employing chiral phosphine (B1218219) ligands, can produce chiral piperidines and related heterocycles. acs.org For example, the enantioselective 6-exo aza-Heck cyclization provides a direct route to chiral piperidine frameworks. researchgate.net The development of new pyridine-oxazoline (Pyox) ligands has enabled the palladium-catalyzed asymmetric 6-endo aminoacetoxylation of unactivated alkenes, yielding chiral β-acetoxylated piperidines with high enantioselectivity. organic-chemistry.org

Gold-catalyzed Annulation: Gold catalysts have proven effective in promoting the cyclization of various substrates to form heterocyclic rings. mdpi.comacs.org Gold(I) complexes can catalyze the intramolecular hydroamination of N-allenyl carbamates and other unactivated olefins to generate piperidines. organic-chemistry.org A notable gold-catalyzed annulation strategy allows for the assembly of highly substituted piperidines from alkene-tethered oxime ethers and N-allenamides. acs.org This method highlights the unique reactivity that can be achieved with gold catalysis, providing access to complex molecular architectures. acs.org

| Catalyst System | Reaction Type | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Gold(I)/Chiral Ligand | Annulation | Alkene-tethered oxime ether & N-allenamide | Substituted Piperidine | Not specified | acs.org |

| Palladium(0)/Pyox Ligand | Aminoacetoxylation | Unactivated Alkene | β-Acetoxylated Piperidine | High | organic-chemistry.org |

| Gold(I) | Hydroamination | N-Allenyl Carbamate | Vinyl Piperidine | High | organic-chemistry.org |

The success of transition metal-catalyzed asymmetric reactions hinges on the design and application of chiral ligands. These ligands coordinate to the metal center, creating a chiral environment that directs the stereochemical course of the reaction. Rhodium catalysts paired with chiral diphosphine ligands like (S)-Segphos have been used for the asymmetric reductive Heck reaction of dihydropyridines to give 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. acs.orgorganic-chemistry.org Similarly, copper-catalyzed asymmetric hydroboration using chiral diphosphine ligands provides access to enantioenriched 3-boryl-tetrahydropyridines. acs.org Nickel catalysts, in conjunction with P-chiral bisphosphorus ligands, have been developed for the enantioselective reductive cyclization of N-alkynones, yielding piperidines that contain chiral tertiary alcohols with excellent enantioselectivity. researchgate.net

Chiral Auxiliary-Based Synthesis

In this classical yet reliable approach, a chiral molecule, known as a chiral auxiliary, is temporarily incorporated into the synthetic sequence. It directs the stereoselective formation of new chiral centers, and is subsequently removed to afford the desired enantiomerically enriched product. Carbohydrate-derived auxiliaries, such as D-arabinopyranosylamine, have been effectively used to synthesize 2-substituted dehydropiperidinones with high diastereoselectivity through a domino Mannich–Michael reaction. researchgate.net These intermediates can be further transformed into variously disubstituted piperidines. researchgate.net Another well-established method involves the use of chiral N-tert-butanesulfinyl imines, which react with β-keto acids in a decarboxylative Mannich reaction to produce enantiopure β-amino ketones, key precursors for cis-2,6-disubstituted piperidin-4-ones. acs.org

| Chiral Auxiliary | Key Reaction | Intermediate | Final Product Type | Stereoselectivity | Reference |

| D-Arabinopyranosylamine | Domino Mannich-Michael | N-Arabinosyl dehydropiperidinone | 2,6-cis-Disubstituted piperidinone | High diastereoselectivity | researchgate.net |

| N-tert-Butanesulfinyl amine | Decarboxylative Mannich | Enantiopure β-amino ketone | cis-2,6-Disubstituted piperidin-4-one | High | acs.org |

Enantiodivergent Synthesis from Chiral Precursors

Enantiodivergent synthesis provides access to both enantiomers of a target molecule from a single chiral starting material. This is often achieved by strategically altering the reaction sequence or reagents. One such strategy employs chiral bicyclic lactams, prepared from the cyclodehydration of aryl-δ-oxoacids with (R)-phenylglycinol. rsc.org These lactams can be manipulated to produce either the (R)- or (S)-enantiomer of 2-phenylpiperidine, demonstrating an effective enantiodivergent route. rsc.org Another approach allows for the synthesis of both enantiomers of cis-2,6-disubstituted piperidin-4-ones from the same precursors by simply inverting the order in which different aldehydes are used in the formation of an imine and a subsequent intramolecular Mannich condensation. acs.org This flexibility is highly valuable for accessing diverse stereoisomers for biological screening and drug development.

Kinetic Resolution Techniques

Kinetic resolution is a powerful strategy for obtaining enantiomerically enriched compounds from a racemic mixture. This is achieved by the differential reaction rates of the enantiomers with a chiral catalyst or reagent. For piperidine derivatives, both enzymatic and non-enzymatic methods have been successfully employed.

Enzymatic kinetic resolution offers a highly selective and environmentally benign approach. nih.gov Lipases are commonly used enzymes for this purpose, often catalyzing the acylation of one enantiomer of a racemic secondary amine, leaving the other unreacted and thus resolved. acs.orgnih.gov For instance, the enzymatic resolution of (±)-2-piperidineethanol has been achieved through enantioselective acylation of the hydroxyl group. nih.gov A screening of various lipases and protecting groups for the nitrogen atom indicated that the N-Boc derivative was a slightly better substrate, and Lipase (B570770) PS was identified as a highly selective enzyme. nih.gov Similarly, the kinetic resolution of piperidine atropisomers has been accomplished through enzymatic acylation, highlighting the versatility of this method. acs.orgnih.gov The efficiency of such resolutions can be optimized by carefully selecting the acylating agent, solvent, and moisture content. acs.org

Non-enzymatic kinetic resolution often involves the use of a chiral base to selectively deprotonate one enantiomer of a substrate. This has been demonstrated in the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using n-butyllithium and the chiral ligand sparteine. acs.org This method allows for the preparation of enantioenriched 2,4-disubstituted and 2,2,4-trisubstituted piperidines. acs.org The success of this approach relies on the configurational stability of the resulting lithiated intermediate at low temperatures. nih.gov

Table 1: Examples of Kinetic Resolution of Piperidine Derivatives

| Substrate | Method | Chiral Agent/Catalyst | Result | Reference |

|---|---|---|---|---|

| (±)-2-Piperidineethanol | Enzymatic Acylation | Lipase PS | Enantiomerically enriched alcohol and ester | nih.gov |

| (±)-4-(4´-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate | Enzymatic Resolution | Not specified | Intermediate for (-)-paroxetine | tudelft.nl |

| N-Boc-2-aryl-4-methylenepiperidines | Asymmetric Deprotonation | n-BuLi/sparteine | Enantioenriched starting material and 2,2-disubstituted product | acs.org |

| 2-Arylpiperazines | Asymmetric Deprotonation | n-BuLi/(+)-sparteine | Enantioenriched starting material and 2,2-disubstituted product | nih.govacs.org |

Diastereoselective Synthesis of 2,3-Disubstituted Piperidines and Related Systems

The diastereoselective synthesis of polysubstituted piperidines is crucial for controlling the three-dimensional arrangement of substituents, which is often critical for biological activity. Various strategies have been developed to achieve high diastereoselectivity in the synthesis of 2,3-disubstituted piperidines.

One approach involves a nitro-Mannich reaction followed by a ring-closure condensation to construct the piperidine ring. nih.gov In the synthesis of 2-phenyl-6-alkyl-3-aminopiperidines, the relative stereochemistry between the C-2 and C-3 positions was controlled by either kinetic protonation of a nitronate or by thermodynamic equilibration of the nitro group. nih.gov Further stereocontrol at other positions can be achieved through various reduction methods of imines or acyliminium ions. nih.gov

Another strategy utilizes an intramolecular Michael-type reaction of a β'-amino-α,β-unsaturated ketone to prepare 2,6-disubstituted piperidines diastereoselectively. thieme-connect.com This method provides access to the trans-2,6-piperidine isomer regardless of the initial olefin geometry. thieme-connect.com

For the synthesis of cis-3,4-disubstituted piperidines, a palladium-catalyzed C-H arylation has been developed using an aminoquinoline auxiliary at the C(3) position, which directs the arylation to the C(4) position with excellent regio- and stereoselectivity. acs.org The directing group can then be removed under mild conditions to yield various functionalized piperidines. acs.org

Table 2: Diastereoselective Synthesis of Substituted Piperidines

| Target Scaffold | Key Reaction | Stereochemical Control | Result | Reference |

|---|---|---|---|---|

| 2-Phenyl-6-alkyl-3-aminopiperidines | Nitro-Mannich/Ring Closure | Kinetic vs. Thermodynamic protonation | Diastereoselective synthesis of four stereoisomers | nih.gov |

| 2,6-Disubstituted piperidines | Intramolecular Michael-type reaction | Substrate control | Diastereoselective access to trans-isomer | thieme-connect.com |

| cis-3,4-Disubstituted piperidines | Pd-catalyzed C-H arylation | Directing group | Excellent regio- and stereoselectivity | acs.org |

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a highly effective and atom-economical approach to the synthesis of piperidine rings from linear precursors.

The intramolecular aza-Michael reaction, or hydroamination, is a powerful tool for the formation of N-heterocycles. rsc.orgrsc.org This reaction involves the addition of an amine nucleophile to an activated double or triple bond within the same molecule. rsc.org Both base-induced and organocatalytic enantioselective versions of this reaction have been developed for the synthesis of substituted piperidines. nih.govresearchgate.net For instance, organocatalysis using a quinoline-based catalyst and trifluoroacetic acid as a co-catalyst has been employed for the enantioselective synthesis of 2,5- and 2,5,5-substituted piperidines. nih.govnih.gov The stereochemical outcome of these reactions can be influenced by the nature of the catalyst and the substrate. rsc.org

Radical cyclizations provide a versatile method for the construction of piperidine rings, particularly for accessing polysubstituted systems. rsc.orgacs.org These reactions typically involve the generation of a radical on a side chain, which then adds to an unsaturated bond to form the heterocyclic ring. α-Aminoalkyl radicals can cyclize onto unactivated double bonds to afford polysubstituted piperidines. rsc.org The diastereoselectivity of these cyclizations can be high and is often influenced by the steric bulk of substituents. acs.org For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates using tributyltin hydride typically yields trans-piperidines with moderate diastereoselectivity, which can be significantly enhanced by using tris(trimethylsilyl)silane (B43935) as the radical mediator. acs.orgnih.gov

Ring-closing metathesis (RCM) has emerged as a robust and widely used method for the synthesis of unsaturated rings, including piperidines. acs.orgwikipedia.org This reaction involves the intramolecular metathesis of a diene precursor, catalyzed by ruthenium or molybdenum complexes, to form a cyclic alkene and a volatile byproduct like ethylene. wikipedia.org RCM is tolerant of a wide range of functional groups, making it suitable for the synthesis of complex molecules. wikipedia.org For example, trans-(3S)-amino-(4R)-alkyl- and -(4S)-aryl-piperidines have been synthesized using RCM as the key ring-forming step, with the stereochemistry controlled by a chiral starting material. acs.org

The direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis due to its efficiency and atom economy. C-H activation followed by an intramolecular cyclization cascade offers a novel route to piperidine derivatives. mdpi.com For example, rhodium(III)-catalyzed C-H activation of an N-arylamide followed by cyclization with a cyclic 2-diazo-1,3-diketone has been used to synthesize N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones, which contain a piperidine-like fused ring system. acs.org This process involves the formation of a C-C bond followed by a C-N bond in a single operation. acs.org Another approach utilizes visible light and an iodine catalyst to promote the intramolecular Csp³-H amination of long-chain amines, selectively forming piperidines over the often-favored pyrrolidines. acs.org

Table 3: Intramolecular Cyclization Strategies for Piperidine Synthesis

| Strategy | Key Reaction | Catalyst/Reagent | Product Scope | Reference |

|---|---|---|---|---|

| Aza-Michael Reaction | Intramolecular hydroamination | Organocatalyst (e.g., quinoline (B57606) derivative) | Enantiomerically enriched substituted piperidines | nih.govnih.gov |

| Radical Cyclization | 6-exo cyclization of α-aminoalkyl radicals | Tributyltin hydride or Tris(trimethylsilyl)silane | Polysubstituted piperidines | rsc.orgacs.orgnih.gov |

| Ring-Closing Metathesis | Intramolecular olefin metathesis | Grubbs' or Schrock's catalyst | Unsaturated piperidines and related heterocycles | acs.orgwikipedia.org |

| C-H Activation/Cyclization | Rh(III)-catalyzed C-H activation/cyclization | [Cp*RhCl₂]₂/AgNTf₂ | Fused piperidine systems (e.g., dihydrocarbazoles) | acs.org |

| C-H Activation/Cyclization | Visible-light induced Csp³-H amination | Molecular iodine | Substituted piperidines | acs.org |

Nitrone Cycloadditions

Nitrone cycloaddition reactions represent a significant strategy for the formation of the piperidine ring. This method is a type of (3+2) dipolar cycloaddition where a nitrone (the 1,3-dipole) reacts with an alkene or alkyne (the dipolarophile) to create an isoxazolidine (B1194047) ring. wikipedia.org Subsequent reductive cleavage of the N-O bond in the isoxazolidine intermediate yields a 1,3-aminoalcohol, which can be further elaborated to the target piperidine derivative. wikipedia.org

This approach is particularly powerful in intramolecular contexts, where the nitrone and the alkene are tethered within the same molecule. Intramolecular nitrone cycloadditions can establish complex stereochemistry and construct bicyclic systems, which are precursors to substituted piperidines. lookchem.comrsc.org For instance, the synthesis of the trans-2,6-dialkylpiperidine core of the cyclophane alkaloid (±)-lythranidine was achieved via a nitrone cycloaddition reaction. rsc.org Similarly, this methodology has been applied to the enantioselective synthesis of cyclic nitrones, which serve as key intermediates in the total synthesis of alkaloids like (−)-pinidine and the histrionicotoxin (B1235042) family. rsc.org

The general process involves:

Nitrone Formation : A suitable precursor, such as a hydroxylamine, is oxidized or condensed to form the reactive nitrone. In syntheses targeting complex alkaloids, intramolecular hydroxylamine-alkyne cyclisation has been used to generate the cyclic nitrones. rsc.org

Cycloaddition : The nitrone undergoes a concerted, pericyclic reaction with a dipolarophile. The regioselectivity is governed by frontier molecular orbital interactions between the nitrone and the alkene. wikipedia.org

Reductive Cleavage : The resulting isoxazolidine is treated with a reducing agent, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, to cleave the N-O bond, affording an amino alcohol which can be cyclized or modified to furnish the final piperidine ring. lookchem.com

This strategy's versatility allows for the construction of various piperidine systems, including the indolizidine ring skeleton found in gephyrotoxin. rsc.org

Reductive Transformations of Pyridine (B92270) and Dihydropyridine Precursors

The hydrogenation of pyridine and its derivatives is a direct and widely used method for synthesizing the piperidine core. mdpi.comorganic-chemistry.org Recent advancements have focused on achieving high levels of stereocontrol through asymmetric catalysis.

Asymmetric Hydrogenation

Asymmetric hydrogenation of substituted pyridines or their activated forms (pyridinium salts) provides an efficient route to enantiomerically enriched piperidines. mdpi.comdicp.ac.cn This transformation is typically achieved using transition metal catalysts, such as iridium, rhodium, or palladium, in combination with chiral ligands. mdpi.comdicp.ac.cnnih.gov

One effective strategy involves the use of a chiral auxiliary attached to the pyridine nitrogen. For example, pyridines substituted with a chiral oxazolidinone auxiliary at the 2-position can be hydrogenated with high stereoselectivity using catalysts like PtO₂ or Pd(OH)₂/C. dicp.ac.cn A key advantage of this method is the traceless nature of the auxiliary, which is cleaved under the reaction conditions, directly yielding the chiral piperidine and the recovered auxiliary. dicp.ac.cn This approach has been successful for a variety of substituted pyridines, creating multiple stereocenters in a single step with excellent enantiomeric excess (ee). dicp.ac.cn

| Entry | R¹ | R² | R³ | Catalyst | ee (%) | Yield (%) |

| 1 | H | H | Me | Pd(OH)₂/C | 98 | 90 |

| 2 | H | H | Et | Pd(OH)₂/C | 95 | 95 |

| 3 | H | Me | H | Pd(OH)₂/C | 96 | 93 |

| 4 | Me | H | H | Pd(OH)₂/C | 98 | 94 |

Table 1: Asymmetric hydrogenation of 2-oxazolidinone-substituted pyridines. Data adapted from a representative study showing high efficiency and enantioselectivity. dicp.ac.cn

Another powerful method is the direct catalytic asymmetric hydrogenation of pyridinium (B92312) salts or ylides. nih.govnih.gov Iridium(I) catalysts containing P,N-ligands have shown success in the hydrogenation of 2-substituted pyridinium salts. mdpi.com More recently, Ir-catalyzed hydrogenation of 2-aryl-3-phthalimidopyridinium salts using a SegPhos ligand system afforded piperidines with two adjacent stereocenters in high diastereo- and enantioselectivity. nih.gov This highlights the capacity of catalytic systems to control the stereochemical outcome in the synthesis of complex piperidine derivatives. nih.govnih.gov

Double Reduction Strategies

Double reduction strategies offer a sophisticated approach to creating highly functionalized piperidines. These methods involve a cascade of reduction events within a single synthetic operation. One such strategy is the asymmetric synthesis of aminofluoropiperidines, which are valuable precursors for pharmaceutical agents. nih.gov This process can involve a highly diastereoselective intramolecular cyclization initiated by a hydride transfer, leading to the formation of the piperidine ring with controlled stereochemistry. nih.gov

In a different context, the reduction of pyridine N-oxides using reagents like ammonium (B1175870) formate (B1220265) and palladium on carbon provides an efficient pathway to piperidines under mild conditions, avoiding harsh acids or reagents. organic-chemistry.org While not inherently asymmetric, this method can be applied to substrates where chirality is already present or is introduced in a subsequent step.

Multicomponent Reaction Protocols for Piperidine Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are a highly efficient tool for synthesizing complex piperidine scaffolds. taylorfrancis.comnih.gov These reactions offer significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. taylorfrancis.com

Several MCRs have been developed for piperidine synthesis. A common example is the one-pot transformation involving an aldehyde, an amine, and a β-ketoester. taylorfrancis.comrsc.org Catalysts for these reactions can range from Lewis acids like Yb(OTf)₃/AgOTf to biocatalysts such as immobilized lipases. rsc.orgtandfonline.com For instance, the lipase from Candida antarctica (CALB) has been used to catalyze the MCR of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce highly substituted piperidines in excellent yields. rsc.org

A particularly powerful strategy for generating stereochemical diversity is Anion Relay Chemistry (ARC). nih.gov This multicomponent protocol allows for the convergent assembly of complex structures from simple, stereochemically defined building blocks. In a Type II ARC approach to 2,4,6-trisubstituted piperidines, three components—an initiating nucleophile (e.g., a dithiane), a bifunctional linchpin, and an aziridine—are sequentially coupled. The resulting acyclic intermediate is then cyclized via an intramolecular Sₙ2 reaction to furnish the piperidine ring with high stereocontrol. nih.gov

| Initiating Nucleophile (I) | Linchpin (II) | Aziridine (III) | ARC Product Yield (%) | Piperidine Yield (%) |

| 1a (R=Me) | (+)-2 | (+)-3a (R'=Bn) | 88 | 85 (cis) |

| 1b (R=Et) | (+)-2 | (+)-3a (R'=Bn) | 85 | 82 (cis) |

| 1c (R=Ph) | (-)-2 | (-)-3c (R'=iBu) | 75 | 80 (trans) |

| 1d (R=iPr) | (-)-2 | (-)-3c (R'=iBu) | 80 | 78 (trans) |

Table 2: Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). Data adapted from Smith et al. nih.gov

This modular approach enables access to all possible stereoisomers of the target piperidine scaffold by simply varying the stereochemistry of the starting components. nih.gov

Strategic Use of this compound in Total Synthesis of Complex Molecules

The this compound motif is a core structural feature in a number of complex natural products, particularly alkaloids. While direct use of this specific compound as a building block is not widely documented, its strategic value as a synthon in the total synthesis of such molecules is significant. Natural products containing both tetrahydrofuran (B95107) and piperidine rings often exhibit important biological activities. researchgate.netnih.gov

The presence of the tetrahydrofuran ring, a common motif in marine lipids and terpenes, combined with the piperidine nucleus, a privileged scaffold in medicinal chemistry, makes this combination a compelling target for synthesis. mdpi.comnih.gov For example, the total synthesis of natural products like laurefucin (B1235335) or those in the kumausyne family involves the construction of substituted tetrahydrofuran rings. nih.govorganic-chemistry.org Similarly, the synthesis of piperidine-containing alkaloids like histrionicotoxin or lythranidine (B1215154) requires sophisticated methods to install the piperidine core. rsc.orgrsc.org

A synthetic strategy employing this compound as a chiral building block would be highly convergent for natural products that contain this linked heterocyclic system. It would allow for the rapid assembly of the core structure, with the pre-installed stereocenters of the tetrahydrofuran and piperidine rings guiding the stereochemistry of subsequent transformations. The synthesis of various 2,3,5-trisubstituted tetrahydrofuran natural products has been a focus of significant synthetic effort, and linking these methodologies to piperidine synthesis represents a logical and powerful strategic direction. researchgate.netrsc.org For instance, a molecule like this compound could be derived from the amination of a renewable, furfural-based starting material, followed by ring rearrangement, offering a sustainable route to these complex scaffolds. nih.gov

Spectroscopic and Advanced Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of 2-(Tetrahydrofuran-2-yl)piperidine in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial insights into the molecule's stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit a complex series of multiplets due to the numerous protons in similar aliphatic environments. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the substitution at the C2 positions of both rings.

The protons on the piperidine (B6355638) ring are anticipated to appear in the range of δ 1.4–3.0 ppm. Specifically, the protons at C2 and C6, being adjacent to the nitrogen atom, would resonate further downfield (δ ~2.5–3.0 ppm) compared to the protons at C3, C4, and C5 (δ ~1.4–1.7 ppm). wikipedia.orgchemicalbook.com The proton at the junction, H2 of the piperidine ring, would be a complex multiplet due to coupling with protons on C3 of the piperidine and C2' of the tetrahydrofuran (B95107) ring.

For the tetrahydrofuran moiety, the protons at C5', adjacent to the oxygen atom, are expected around δ 3.6–4.0 ppm. The key proton at C2', which is bonded to the piperidine ring, would likely resonate in the range of δ 3.5–4.2 ppm, influenced by both the adjacent oxygen and the piperidine nitrogen. The remaining protons at C3' and C4' would appear as multiplets in the upfield region of δ 1.8–2.2 ppm.

Expected ¹H NMR Data Table:

| Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| H2 (Piperidine) | ~2.8 - 3.2 | m | - |

| H6 (Piperidine) | ~2.5 - 3.0 (ax), ~2.9 - 3.4 (eq) | m | - |

| H3, H4, H5 (Piperidine) | ~1.4 - 1.8 | m | - |

| H2' (THF) | ~3.5 - 4.2 | m | - |

| H5' (THF) | ~3.6 - 4.0 | m | - |

| H3', H4' (THF) | ~1.8 - 2.2 | m | - |

| NH (Piperidine) | ~1.5 - 2.5 (broad) | s (br) | - |

The ¹³C NMR spectrum provides essential information on the carbon framework of the molecule. In a broadband proton-decoupled spectrum, each unique carbon atom should appear as a single line.

The piperidine carbons are expected to resonate at characteristic chemical shifts: C2 and C6 around δ 45-55 ppm, and C3, C4, and C5 in the δ 24-30 ppm region. wikipedia.orgacs.org The carbon at the point of substitution, C2, would be shifted further downfield compared to a non-substituted piperidine.

For the tetrahydrofuran ring, the carbons adjacent to the oxygen atom, C2' and C5', are the most deshielded, appearing around δ 67-85 ppm. chemicalbook.comnmrs.io The C2' carbon, being a methine carbon attached to another ring, would likely be in the higher end of this range. The C3' and C4' carbons are expected in the more shielded region of δ 25-35 ppm.

Expected ¹³C NMR Data Table:

| Position | Expected Chemical Shift (δ, ppm) |

|---|---|

| C2 (Piperidine) | ~60 - 70 |

| C6 (Piperidine) | ~46 - 50 |

| C3, C5 (Piperidine) | ~25 - 30 |

| C4 (Piperidine) | ~24 - 28 |

| C2' (THF) | ~75 - 85 |

| C5' (THF) | ~67 - 72 |

| C3', C4' (THF) | ~25 - 35 |

Two-dimensional (2D) NMR experiments are critical for the unambiguous assignment of the ¹H and ¹³C spectra and for elucidating the stereochemical relationship between the two rings. researchgate.netslideshare.netscribd.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within each ring system. For instance, strong cross-peaks would be observed between adjacent protons, such as H2/H3 and H5/H6 in the piperidine ring, and H2'/H3', H3'/H4', and H4'/H5' in the THF ring. A crucial correlation would be expected between the H2 proton of the piperidine and the H2' proton of the THF, confirming the connectivity point. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of carbon signals based on the already assigned proton signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and confirming the linkage between the two heterocyclic rings. Key correlations would be expected from the H2 proton of the piperidine to C2' and C5' of the THF, and from the H2' proton of the THF to C2 and C6 of the piperidine.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which is vital for determining the relative stereochemistry. For example, spatial correlations between protons on the piperidine ring and protons on the THF ring would help to define the preferred conformation and the cis/trans relationship at the C2-C2' bond. youtube.com

Both the piperidine and tetrahydrofuran rings are conformationally flexible. The piperidine ring typically adopts a chair conformation, which can undergo ring inversion. The tetrahydrofuran ring exists in a dynamic equilibrium of envelope and twist conformations. researchgate.netrsc.org

Variable-Temperature (VT-NMR) studies can provide valuable information about the energy barriers associated with these conformational changes. researchgate.net By recording ¹H NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange increases with temperature. From the coalescence temperature, the free energy of activation (ΔG‡) for processes like the piperidine ring inversion can be calculated, offering insight into the molecule's dynamic behavior in solution. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z). acs.org For this compound (C₉H₁₇NO), the expected exact mass can be calculated with high precision. This measurement is crucial for confirming the elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 156.1383 |

| [M+Na]⁺ | 178.1202 |

Note: The calculated masses are for the most abundant isotopes of each element.

Spectroscopic and Advanced Analytical Characterization of this compound

The unambiguous structural elucidation and stereochemical assignment of chiral heterocyclic compounds such as this compound are paramount for understanding their chemical properties and potential applications. A suite of advanced spectroscopic and analytical techniques is employed to achieve a comprehensive characterization, providing detailed insights into the molecule's connectivity, functional groups, three-dimensional arrangement, and absolute configuration.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight and probing the structure of polar, thermally labile molecules like this compound. The method involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions with minimal fragmentation.

For this compound, analysis in positive ion mode would typically yield a prominent protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) coupled with ESI can provide a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule. nih.gov Tandem mass spectrometry (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing valuable structural information. The fragmentation pattern can help to confirm the presence of the piperidine and tetrahydrofuran rings. For instance, phosphorus oxychloride has been shown to induce the ring-opening of tetrahydrofuran (THF) in studies analyzed by ESI-MS. nih.gov

Table 1: Predicted ESI-MS Data for this compound

| Ion Description | Formula | Predicted m/z (monoisotopic) |

| Protonated Molecule | [C₉H₁₇NO + H]⁺ | 156.1383 |

| Common Fragments | C₅H₁₀N⁺ (Piperidine ring fragment) | 84.0808 |

| C₄H₇O⁺ (Tetrahydrofuran ring fragment) | 71.0491 |

Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of the secondary amine in the piperidine ring will give rise to a characteristic N-H stretching vibration. The ether linkage in the tetrahydrofuran ring will also produce a strong C-O-C stretching band. The aliphatic C-H bonds of both rings will result in strong absorptions in the 2850-3000 cm⁻¹ region. researchgate.netnist.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretching | 3300 - 3500 | Medium-Weak |

| Secondary Amine (N-H) | Bending | 1550 - 1650 | Variable |

| Aliphatic C-H | Stretching | 2850 - 2960 | Strong |

| Ether (C-O-C) | Stretching | 1050 - 1150 | Strong |

| C-N | Stretching | 1020 - 1250 | Medium |

Since this compound contains at least two stereocenters (at the C2 position of the piperidine ring and the C2 position of the tetrahydrofuran ring), it is a chiral molecule. Chiroptical spectroscopy, which involves the interaction of chiral molecules with polarized light, is indispensable for determining its stereochemical features. acs.org

Optical rotation is a fundamental chiroptical property that measures the extent to which a chiral compound rotates the plane of plane-polarized light. The measurement is performed using a polarimeter and the specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration). While this technique is excellent for assessing the enantiomeric purity of a sample, it generally cannot be used to determine the absolute configuration of a molecule without reference to a known standard.

Electronic Circular Dichroism (ECD) spectroscopy is a more powerful technique for determining the absolute configuration of chiral molecules. acs.org ECD measures the differential absorption of left and right circularly polarized light by a chiral sample as a function of wavelength. The resulting ECD spectrum is a unique fingerprint of the molecule's three-dimensional structure.

For complex molecules like piperidine alkaloids, the absolute configuration can be reliably determined by comparing the experimental ECD spectrum with theoretical spectra generated using computational methods, such as time-dependent density-functional theory (TD-DFT). nih.govnih.gov This approach involves calculating the expected ECD spectra for all possible stereoisomers of the molecule. The absolute configuration of the synthesized or isolated compound is then assigned by identifying the calculated spectrum that best matches the experimental one. nih.gov

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. cardiff.ac.uk This technique can unambiguously establish not only the molecular connectivity but also detailed conformational features such as bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of both the piperidine and tetrahydrofuran rings (e.g., chair, boat, or twist conformations) and their relative orientation. researchgate.net Crucially, if a crystal of a single enantiomer can be grown and the data is collected using anomalous dispersion, the technique can determine the absolute stereochemistry of all chiral centers without ambiguity. The crystal structures of related piperidine and tetrahydrofuran-containing compounds have been reported, often crystallizing in monoclinic systems. researchgate.netnih.govuwa.edu.au

Table 3: Information Obtainable from Single-Crystal X-ray Crystallography

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the crystal lattice. |

| Space Group | The symmetry elements present within the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the asymmetric unit. |

| Bond Lengths | The distances between bonded atoms (in Ångstroms). |

| Bond Angles | The angles between adjacent bonds (in degrees). |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Absolute Configuration | The absolute stereochemistry (R/S) of each chiral center (Flack parameter). |

Computational and Theoretical Investigations of 2 Tetrahydrofuran 2 Yl Piperidine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(tetrahydrofuran-2-yl)piperidine, DFT calculations are instrumental in understanding its conformational landscape, predicting its spectroscopic properties, and elucidating reaction mechanisms involving this scaffold.

The relative orientation of the tetrahydrofuran (B95107) and piperidine (B6355638) rings, as well as the puckering of each ring, gives rise to a complex conformational landscape for this compound. DFT calculations can be employed to identify the stable conformers and to determine their relative energies.

For instance, studies on similar piperidine derivatives have utilized DFT methods like B3LYP with basis sets such as def2-TZVP to determine the minimal energy structures. These calculations have shown that for some 2-arylpiperidines, the lowest energy conformers have the substituent in an axial position. acs.org The energy difference between different conformers, such as those arising from ring-flipping of the piperidine moiety, can be small, suggesting that multiple conformations may be populated in solution. researchgate.net The interplay of steric and electronic effects, including potential intramolecular hydrogen bonding or other non-covalent interactions, governs the conformational preferences.

A theoretical conformational analysis of related furan-containing piperidine derivatives has been performed to understand their structural features. The protonation of ligands containing piperazine, a similar six-membered heterocycle, has also been studied using NMR, which can be correlated with computational models. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (°)(Cα-C2-N-C6) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Equatorial-Axial | 175.8 | 0.00 | 65.2 |

| Axial-Equatorial | 58.2 | 0.55 | 25.1 |

| Equatorial-Equatorial | -65.1 | 1.20 | 8.5 |

| Axial-Axial | -178.9 | 2.50 | 1.2 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific DFT calculations for this compound.

DFT calculations are a valuable tool for predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in a molecule, one can predict the chemical shifts that would be observed experimentally. This is particularly useful for distinguishing between different isomers or conformers.

The accuracy of DFT-predicted NMR shifts has significantly improved, with root mean square errors (RMSEs) for ¹H shifts often in the range of 0.2–0.4 ppm. nih.gov Machine learning techniques, sometimes combined with DFT calculations, have further enhanced the precision of these predictions. nih.govescholarship.org For complex molecules, computational prediction of NMR spectra can aid in the assignment of experimental signals and provide confidence in structure elucidation. nih.gov

DFT calculations can be used to model the transition states of chemical reactions, providing insights into reaction pathways and activation energies. This is crucial for understanding the synthesis and reactivity of this compound.

For example, the synthesis of piperidine derivatives through intramolecular reactions can be modeled to understand the stereochemical outcomes. nih.gov Transition state models for reactions involving the formation of the tetrahydrofuran ring have also been developed to explain observed diastereoselectivity. nih.gov In the context of the synthesis of 2-(furan-2-yl)piperidine, DFT calculations have been used to elucidate a stepwise pathway involving protonation, ring expansion, and trapping by a nucleophile. Such studies are critical for optimizing reaction conditions and for the rational design of synthetic routes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational flexibility and interactions with solvent molecules. Classical MD simulations, using force fields, can model larger systems and longer timescales than are typically accessible with quantum chemical methods.

MD simulations of tetrahydrofuran in water have been used to investigate its structural and dynamical properties, which is relevant to understanding the solvation of the tetrahydrofuran moiety of the target compound. osti.gov Similarly, studies on the solvation of piperidine in various nonaqueous solvents have provided insights into the role of the solvent in stabilizing different conformations and influencing reactivity. researchgate.net For this compound, MD simulations could reveal how the two rings move relative to each other in solution and how solvent molecules arrange around the solute, which can impact its biological activity and physical properties.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction (in vitro context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is used to predict how a ligand, such as a derivative of this compound, might bind to a biological target, typically a protein receptor. nih.gov

Docking studies have been performed on various piperidine derivatives to understand their interactions with biological targets. For example, docking of piperidine-based compounds into the active site of sigma receptors has helped to identify key interactions, such as salt bridges and hydrogen bonds, that are crucial for binding affinity. nih.gov Similarly, docking studies of hydroquinone-chalcone-pyrazoline hybrids containing piperidine moieties have been used to predict their binding modes in cancer-related kinase proteins. nih.gov For this compound analogs, docking could be used to generate hypotheses about their potential biological targets and to guide the design of more potent and selective ligands. nih.gov

Table 2: Example of Docking Results for a Hypothetical this compound Derivative against a Kinase Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | ASP168, GLU92, LYS45, PHE169 |

| Hydrogen Bonds | 2 (with ASP168, GLU92) |

| Hydrophobic Interactions | LEU25, VAL78, ILE145 |

Note: This table is a hypothetical representation of docking results.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., physicochemical properties, topological indices) and the experimentally determined activity of a set of compounds. nih.govtandfonline.com

QSAR studies have been successfully applied to various classes of piperidine derivatives. For example, QSAR models have been developed to predict the toxicity of piperidine derivatives against Aedes aegypti. nih.govtandfonline.com In another study, QSAR models were built for furan-pyrazole piperidine derivatives to predict their inhibitory activity against Akt1 and their antiproliferative effects. tandfonline.comnih.gov These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with improved properties.

Structure-based design, which utilizes the three-dimensional structure of the target receptor, is another powerful approach in drug discovery. nih.gov By understanding the key interactions between a ligand and its receptor, as revealed by techniques like X-ray crystallography or molecular docking, medicinal chemists can design new molecules that are predicted to bind more effectively. This approach has been used to develop selective inhibitors based on the piperidine scaffold. nih.gov For this compound, a combination of QSAR and structure-based design could be employed to optimize its properties for a specific biological target.

Reactivity and Derivatization Strategies of 2 Tetrahydrofuran 2 Yl Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen Atom

The secondary amine of the piperidine ring in 2-(tetrahydrofuran-2-yl)piperidine is a primary site for functionalization. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, readily participating in a variety of common transformations such as N-alkylation, N-acylation, and the introduction of protecting groups.

N-Alkylation and N-Acylation: Standard procedures for the N-alkylation of piperidines can be effectively applied. These reactions typically involve the treatment of the piperidine with an alkyl halide in the presence of a base like potassium carbonate or sodium hydride in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). researchgate.net To control for over-alkylation, which would result in a quaternary ammonium (B1175870) salt, the alkyl halide can be added slowly. researchgate.net Reductive amination offers an alternative route to N-alkylation. nih.gov

N-acylation is another common transformation, achieved by reacting the piperidine with acyl chlorides or anhydrides. These reactions are generally high-yielding and provide stable amide products.

N-Protection: For many synthetic strategies, particularly those involving the functionalization of the piperidine ring's carbon framework, protection of the nitrogen atom is a critical first step. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The introduction of the Boc group is typically accomplished by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a mild base. This N-Boc protection deactivates the nitrogen, preventing its interference in subsequent reactions, and plays a crucial role in directing lithiation to the C2 position. nih.govwhiterose.ac.uk

Table 1: Representative Reactions for Functionalization of the Piperidine Nitrogen

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF) | N-Alkylpiperidine |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (optional, e.g., Et₃N) | N-Acylpiperidine (Amide) |

| N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base (e.g., Pyridine) | N-Sulfonylpiperidine (Sulfonamide) |

| N-Arylation | Aryl halide, Palladium catalyst, Base | N-Arylpiperidine |

| N-Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, NaOH), Solvent (e.g., CH₂Cl₂, H₂O) | N-Boc-piperidine |

Introduction of Substituents on the Piperidine Ring

Introducing substituents onto the carbon skeleton of the piperidine ring significantly enhances the molecular diversity achievable from this compound. The C2 position, adjacent to the nitrogen, is particularly activated for deprotonation, especially when the nitrogen is protected with an electron-withdrawing group like Boc.

The primary strategy for functionalizing the C2 position is through directed lithiation followed by quenching with an electrophile. nih.govresearchgate.net The N-Boc protected derivative of this compound can be treated with a strong base, such as sec-butyllithium (B1581126) (s-BuLi), typically in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) in an etheral solvent like THF. nih.govwhiterose.ac.uk This generates a 2-lithiopiperidine species, which is a potent nucleophile. This intermediate can then react with a wide array of electrophiles to install new functional groups at the C2 position.

Table 2: Examples of Electrophiles for C2-Functionalization of N-Boc-2-lithiopiperidine

| Electrophile | Reagent Example | Resulting C2-Substituent |

| Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Alkyl (e.g., -CH₃, -Bn) |

| Aldehydes/Ketones | Benzaldehyde (PhCHO), Acetone ((CH₃)₂CO) | Hydroxyalkyl (e.g., -CH(OH)Ph) |

| Carbon Dioxide | CO₂ (gas or solid) | Carboxylic acid (-COOH) |

| Isocyanates | 2,6-Dimethylphenyl isocyanate | Amide (-CONHAr) |

| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl (-SiMe₃) |

| Disulfides | Dimethyl disulfide (MeSSMe) | Thioether (-SMe) |

Transformations Involving the Tetrahydrofuran (B95107) Moiety

The tetrahydrofuran ring offers additional opportunities for derivatization, most notably through ring-opening reactions. These transformations can unmask a linear alkyl chain containing hydroxyl and ether functionalities, which can be valuable for subsequent synthetic steps.

The ether linkages in THF are generally stable but can be cleaved under specific conditions. For example, treatment with strong acids or Lewis acids can promote ring opening. Theoretical studies have explored the ring-opening of THF using frustrated Lewis pairs (FLPs), indicating that certain aluminum/phosphorus-based systems can facilitate this transformation. researchgate.net Another novel method involves a glycosylation-initiated cationic ring-opening polymerization of THF, catalyzed by gold(I) complexes, which suggests that electrophilic activation can lead to cleavage of the C-O bond. rsc.org Such a ring-opening of the 2-(tetrahydrofuran-2-yl) substituent would generate a 4-hydroxybutyl group attached to the piperidine ring, providing a new site for functionalization.

Stereochemical Control During Derivatization

The connection between the two rings in this compound creates multiple stereocenters. Controlling the stereochemistry during derivatization is therefore a critical aspect of its synthetic utility. This is particularly important when introducing new substituents on the piperidine ring.

Significant advances have been made in the enantioselective functionalization of N-Boc-piperidines. One powerful strategy is the catalytic dynamic resolution of the N-Boc-2-lithiopiperidine intermediate. nih.gov By using a chiral ligand, such as (-)-sparteine (B7772259) or its surrogate, in substoichiometric amounts, it is possible to deprotonate one enantiomer of the racemic starting material faster than the other. If the resulting lithiated species undergoes rapid epimerization, a dynamic kinetic resolution can be achieved, leading to a highly enantioenriched 2-substituted piperidine product upon reaction with an electrophile. acs.orgnih.gov This allows for the synthesis of specific stereoisomers of the derivatized product, which is often essential for biological applications.

Strategic Application as a Versatile Synthetic Intermediate

The derivatization strategies outlined above position this compound as a versatile intermediate for the synthesis of more complex molecules. The piperidine ring is a common motif in a vast number of alkaloids and pharmaceutical agents. ajchem-a.comnih.govresearchgate.net The ability to selectively functionalize this core structure at the nitrogen atom and at the C2 position with stereochemical control is highly valuable.

Furthermore, the tetrahydrofuran moiety can be considered a masked functional group. For instance, subsequent ring-opening of the THF ring after derivatization of the piperidine core could reveal a primary alcohol. This hydroxyl group could then be used for further elaborations, such as oxidation to an aldehyde or carboxylic acid, or participation in ester or ether linkages. This dual reactivity makes this compound a potentially valuable building block for the synthesis of complex natural products and their analogues, where polyfunctionalized piperidine skeletons are often required. rsc.org

Exploration of Biological Activities in in Vitro Systems

Mechanism of Action Studies through Molecular Interactions (in vitro)

While direct mechanistic studies on 2-(tetrahydrofuran-2-yl)piperidine are not extensively documented, insights can be drawn from related structures. The piperidine (B6355638) ring is a common pharmacophore in neuroactive compounds, often interacting with G-protein coupled receptors (GPCRs) or ion channels. The nature of the substituent at the 2-position of the piperidine ring is critical in determining its binding mode and functional activity. The tetrahydrofuran (B95107) moiety, with its oxygen atom, can act as a hydrogen bond acceptor, potentially anchoring the molecule to a specific site within a biological target.

For instance, studies on various piperidine derivatives have shown that they can act as inhibitors of enzymes like tyrosinase and pancreatic lipase (B570770) through competitive inhibition, where the molecule binds to the active site of the enzyme. researchgate.net The specific stereochemistry of the chiral centers in this compound would be crucial in defining its interaction with a target protein, influencing both affinity and efficacy.

In Vitro Receptor Binding and Affinity Profiling

The receptor binding profile of this compound would be a critical step in identifying its potential biological targets. Piperidine-containing molecules have been shown to bind to a wide range of receptors, including but not limited to, histamine (B1213489) H1 receptors, P2Y14 receptors, and various neurotransmitter transporters. nih.govjohnshopkins.edu

A comprehensive in vitro receptor binding screen would typically involve testing the compound against a panel of known receptors. For example, in studies of piperidine analogs as P2Y14R antagonists, binding affinity was determined using fluorescence-based assays with cells expressing the human P2Y14 receptor. nih.gov Such an approach for this compound would provide an initial landscape of its potential biological activities.

Table 1: Hypothetical In Vitro Receptor Binding Profile for this compound Analogs

| Analog | Target Receptor | Binding Affinity (Ki, nM) | Assay Type |

| Analog A (Parent) | P2Y14 Receptor | 500 | Radioligand Binding |

| Analog B (Aryl Substituted) | Histamine H1 Receptor | 75 | Fluorescence Polarization |

| Analog C (Alkyl Chain) | Dopamine Transporter | 1200 | [3H]WIN 35,428 Binding |

This table is a hypothetical representation to illustrate the type of data generated in receptor binding studies and is not based on actual experimental results for this compound.

Enzyme Inhibition and Activation Assays (in vitro)

The potential of this compound to modulate enzyme activity is another key area of in vitro investigation. Piperidine derivatives have been identified as inhibitors of various enzymes. For example, certain piperidine-based compounds have shown dual inhibitory activity against tyrosinase and pancreatic lipase, with IC50 values in the low micromolar range. researchgate.net Kinetic studies on these compounds revealed a competitive mode of inhibition. researchgate.net

Similarly, derivatives of 6-benzylamino-9-tetrahydrofuran-2-ylpurine have been studied for their interaction with cytokinin oxidase/dehydrogenase, an enzyme involved in plant hormone metabolism. researchgate.net These studies highlight the potential for the tetrahydrofuran moiety to influence enzymatic interactions. An in vitro screening of this compound against a panel of enzymes would be necessary to determine its specific inhibitory or activating properties.

Identification of Potential Biological Targets within Cell-Free or Cellular Assays

Cell-free assays, such as those utilizing purified enzymes or receptors, provide a direct measure of a compound's interaction with a specific target. Cellular assays, on the other hand, offer a more physiologically relevant context by assessing the compound's effect on cellular processes.

For a compound like this compound, initial cellular assays could involve monitoring changes in second messenger levels (e.g., cAMP or intracellular calcium) in cells expressing specific GPCRs. Furthermore, its effects on cell proliferation, apoptosis, or specific signaling pathways could be investigated in various cell lines. For example, piperidine derivatives have been evaluated for their effects on the proliferation of cancer cell lines. chemrxiv.org

Structure-Activity Relationship (SAR) Development from In Vitro Data

Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For this compound, SAR would involve systematically modifying its structure and evaluating the impact on its in vitro activity.

Key areas for modification would include:

Stereochemistry: The compound has at least two chiral centers. Separating and testing the individual stereoisomers is crucial, as biological activity is often stereospecific.

Piperidine Ring Substitution: Introducing substituents on the piperidine nitrogen or other positions of the ring can significantly alter potency and selectivity.

Tetrahydrofuran Ring Modification: Opening the tetrahydrofuran ring to its acyclic ether analog or introducing substituents on the ring could probe the importance of this moiety for activity.

Linker Modification: The nature of the direct bond between the two rings could be altered, for instance, by introducing a short linker.

Studies on related piperidine derivatives have shown that even small structural changes can lead to significant differences in biological activity. For example, in a series of 4-azaindole-2-piperidine compounds, introducing unsaturation in the piperidine ring led to a tenfold increase in activity against Trypanosoma cruzi. dndi.org

Table 2: Illustrative SAR Data for Hypothetical this compound Analogs

| Compound | R1 (on Piperidine N) | R2 (on THF) | In Vitro Activity (IC50, µM) |

| 1 (Parent) | H | H | 15.2 |

| 2 | CH3 | H | 8.5 |

| 3 | Benzyl | H | 2.1 |

| 4 | H | 4-OH | 25.0 |

This table is a hypothetical representation to illustrate SAR data and is not based on actual experimental results for this compound.

Design and Synthesis of Analogs for Modified In Vitro Biological Profiles

Based on the initial SAR data, new analogs of this compound would be designed to enhance potency, selectivity, and other desirable in vitro properties. The synthesis of such analogs would draw upon established methods for the preparation of substituted piperidines and tetrahydrofurans. ajchem-a.com

For example, palladium-catalyzed cross-coupling reactions are often employed to introduce aryl or other substituents onto heterocyclic rings. mdpi.com The synthesis of 6-benzylamino-9-tetrahydrofuran-2-ylpurine derivatives involved the condensation of 6-chloropurine (B14466) with 2,3-dihydrofuran, followed by reaction with the appropriate benzylamine. researchgate.net Similar strategies could be adapted for the synthesis of novel this compound analogs. The design process would be iterative, with cycles of design, synthesis, and in vitro testing to refine the biological profile of the compound series.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Tetrahydrofuran-2-yl)piperidine, and what are their key experimental parameters?

- Methodology : The synthesis of structurally related piperidine derivatives often involves enantioselective hydrogenation of pyridinium salts using iridium catalysts, as demonstrated in the synthesis of (S)-2-(trifluoromethyl)piperidine . For this compound, ring-opening reactions in dichloromethane with sodium hydroxide may be applicable, as seen in similar compounds (e.g., 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine) . Key parameters include catalyst loading (e.g., 0.5–2 mol%), reaction temperature (25–80°C), and solvent choice (e.g., dichloromethane or THF).

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Gas Chromatography (GC) coupled with mass spectrometry, as used for 2-Pentyl-tetrahydrofuran , can assess purity. X-ray crystallography, employed in copper(II) complex studies , may resolve stereochemistry if crystalline derivatives are synthesized.

Q. What safety protocols are recommended for handling this compound?

- Methodology : Avoid inhalation, skin/eye contact, and electrostatic discharge. Use PPE (gloves, goggles, lab coats) and work in a fume hood. Store in sealed containers in dry, ventilated areas, as advised for structurally similar amines . For spills, sweep or vacuum using non-sparking tools and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselectivity be optimized in synthesizing chiral this compound derivatives?

- Methodology : Use chiral iridium catalysts (e.g., (R)- or (S)-BINAP derivatives) for asymmetric hydrogenation of pyridinium precursors, as demonstrated for trifluoromethyl-piperidines . Adjust reaction conditions (H₂ pressure, solvent polarity) to enhance enantiomeric excess (ee). Monitor ee via chiral HPLC or NMR with chiral shift reagents.

Q. How can conflicting spectral data (e.g., NMR vs. computational predictions) be resolved?

- Methodology : Cross-validate experimental NMR data with Density Functional Theory (DFT)-calculated chemical shifts. For example, discrepancies in proton environments can arise from conformational flexibility (e.g., chair vs. boat piperidine rings). Dynamic NMR or variable-temperature studies may clarify exchange processes .

Q. What strategies mitigate toxicity risks during large-scale synthesis?

- Methodology : Substitute hazardous reagents (e.g., dichloromethane) with greener solvents (2-methyltetrahydrofuran, Class 2 solvent per ICH guidelines ). Implement continuous flow chemistry to reduce exposure and improve reaction control. Monitor airborne contaminants using real-time sensors, as suggested for indoor surface chemistry studies .

Q. How does the tetrahydrofuran moiety influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The electron-rich oxygen in tetrahydrofuran can act as a directing group in metal-catalyzed reactions (e.g., C–H activation). Compare reactivity with non-oxygenated analogs (e.g., 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine ). Use spectroscopic probes (EPR, UV-Vis) to study intermediate metal complexes .

Contradictions and Limitations

- Toxicity Data : While some piperidines are classified as acutely toxic (e.g., 2,2':6',2''-terpyridine ), others show no significant hazards (e.g., 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine ). Conduct in vitro cytotoxicity assays (e.g., MTT) to clarify risks for this compound.

- Reactivity : The tetrahydrofuran ring may undergo acid-catalyzed ring-opening, complicating reactions in acidic media. Pre-screen stability via TGA/DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.